![molecular formula C9H8ClN3S2 B1616555 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 299442-99-2](/img/structure/B1616555.png)

5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

説明

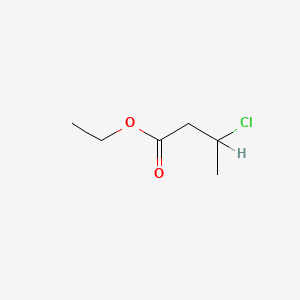

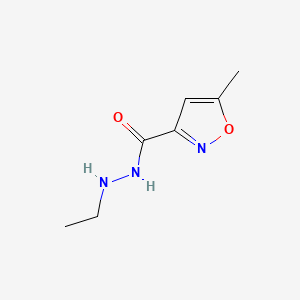

“5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the linear formula C9H7ClN2S3 . It is also known as CBTA.

Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated . The reactions can be carried out effectively with the use of ultrasound .Molecular Structure Analysis

The molecular formula of “5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” is C9H7ClN2S3 . The average mass is 257.763 Da and the monoisotopic mass is 256.984802 Da .Chemical Reactions Analysis

The reactions of “5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” and the chemical species which take place in the investigated reactions have been studied computationally via density functional theory (DFT) calculations .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Spectral Studies : 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized using various chemical processes, often involving the use of elemental analyses, IR, NMR, and X-ray data. These compounds exhibit stabilization through intramolecular and intermolecular hydrogen bonding and have been characterized using Density Functional Theory (DFT) methods (Dani et al., 2013).

- Crystallographic Studies : The structural characteristics of 1,3,4-thiadiazole derivatives have been extensively studied. Various methods, including X-ray diffraction and computational techniques, have been employed to understand their molecular and crystal structure, revealing critical insights into the geometry optimization and electronic transitions of these compounds (Kerru et al., 2019).

Biological Applications and Activity Studies

- Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole-2-amine have been synthesized and evaluated for their biological activities. These compounds have shown significant DNA protective abilities and antimicrobial activities, making them potential candidates for therapeutic applications (Gür et al., 2020).

- Insecticidal Activity : Derivatives of 1,3,4-thiadiazol-2-amine have been synthesized and tested for insecticidal properties, particularly against pests like cotton leafworm (Spodoptera littoralis). These studies offer insights into the potential use of these compounds in agricultural pest management (Ismail et al., 2021).

Material and Chemical Properties

- Ligand Coordination and Organometallic Materials : Studies have explored the coordination behavior of 1,3,4-thiadiazole derivatives with transition metal ions. These compounds have been found to be excellent precursors for the engineering of organometallic materials, indicating their utility in material science and chemistry (Ardan et al., 2017).

作用機序

Target of Action

The primary target of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .

Mode of Action

The compound interacts with H. pylori by inhibiting its growth and multiplication

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the survival and proliferation of H. pylori . The compound’s action disrupts these pathways, leading to the bacterium’s inability to thrive in the stomach’s harsh and highly acidic conditions .

Pharmacokinetics

Its effectiveness againstH. pylori suggests that it has sufficient bioavailability to reach the bacterium in the stomach .

Result of Action

The result of the compound’s action is a significant reduction in the population of H. pylori . This leads to an alleviation of the symptoms associated with infections caused by this bacterium, such as chronic gastritis and peptic ulcers .

Action Environment

The action of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is influenced by the environment within the stomach. The compound is effective in the stomach’s highly acidic conditions, where H. pylori is known to grow and multiply . .

特性

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZFGWJPVMGTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350126 | |

| Record name | 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine | |

CAS RN |

299442-99-2 | |

| Record name | 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1616474.png)

![Benz[f]isoquinoline](/img/structure/B1616488.png)